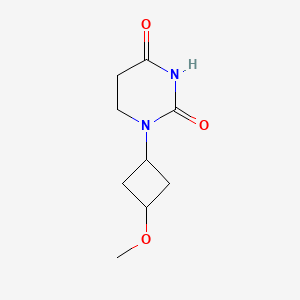![molecular formula C14H20N2O3 B6633305 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been shown to selectively inhibit BTK activity in B cells, without affecting other kinases or non-B-cell cells. This selectivity reduces the potential for off-target effects and toxicity. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its selectivity for BTK, which allows for more precise targeting of B-cell malignancies. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown good pharmacokinetic properties, which makes it suitable for use in preclinical and clinical studies. However, one limitation of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is its potential for resistance development, which may limit its long-term efficacy.
Future Directions
There are several potential future directions for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide research. One area of interest is the development of combination therapies that include N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide in various B-cell malignancies. Finally, research into the mechanisms of resistance to BTK inhibitors, including N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide, may lead to the development of new strategies to overcome this limitation.
Synthesis Methods
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide can be synthesized using a multi-step process that involves the coupling of several intermediates. The first step involves the protection of the hydroxyl group of 2-methyloxolane-3,4-diol using a tert-butyldimethylsilyl (TBDMS) group. The protected intermediate is then reacted with 2-(methylamino)benzoic acid to form the amide bond. The resulting compound is then deprotected to yield N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide.
Scientific Research Applications
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide inhibits BTK activity and blocks downstream signaling pathways, resulting in the induction of apoptosis in B-cell lymphoma cells. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax.
properties
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(18,7-8-19-10)9-16-13(17)11-5-3-4-6-12(11)15-2/h3-6,10,15,18H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIHRLIKWDMGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=CC=CC=C2NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)